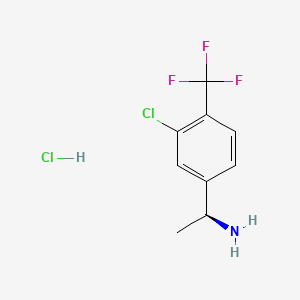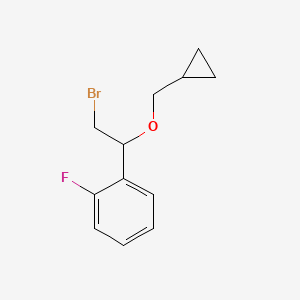
3-(2-Methoxypyridin-4-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxypyridin-4-yl)benzaldehyde is a versatile chemical compound with a molecular weight of 213.2 g/mol . It is characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to a benzaldehyde moiety. This compound is known for its unique reactivity and selectivity, making it valuable in various research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxypyridin-4-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxypyridine and benzaldehyde.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts such as palladium or copper may be used.
Reaction Steps: The process may involve a series of steps including condensation, cyclization, and oxidation to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxypyridin-4-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(2-Methoxypyridin-4-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fine chemicals, agrochemicals, and specialty materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxypyridin-4-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. Its methoxy group can influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
4-(6-Methoxypyridin-2-yl)benzaldehyde: This compound has a similar structure but with the methoxy group and pyridine ring in different positions.
3-(6-Methoxypyridin-3-yl)benzaldehyde: Another similar compound with variations in the position of the methoxy group and pyridine ring.
Uniqueness
3-(2-Methoxypyridin-4-yl)benzaldehyde is unique due to its specific structural arrangement, which imparts distinct reactivity and selectivity. This makes it particularly valuable in applications where precise control over chemical reactions is required.
Propiedades
Fórmula molecular |
C13H11NO2 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
3-(2-methoxypyridin-4-yl)benzaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-16-13-8-12(5-6-14-13)11-4-2-3-10(7-11)9-15/h2-9H,1H3 |
Clave InChI |
PIWGCOUXPLKZEZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CC(=C1)C2=CC=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol](/img/structure/B13639924.png)


![tert-butyl(3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate](/img/structure/B13639942.png)
![2-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B13639950.png)






![3-Methyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13640015.png)

![4-[2,4,5-tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde](/img/structure/B13640023.png)
